

p-Menthane-3-carboxylic acid CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *p*-Menthane-3-carboxylic acid

Cat. No.: B3052226

[Get Quote](#)

An In-Depth Technical Guide to **p-Menthane-3-carboxylic acid**: Synthesis, Properties, and Applications in Drug Development and Sensory Science

Introduction

p-Menthane-3-carboxylic acid, systematically known as 5-methyl-2-(1-methylethyl)cyclohexanecarboxylic acid, is a monocyclic terpene derivative of significant interest in the chemical and pharmaceutical industries. While not a household name itself, it serves as a crucial building block for a class of compounds widely used as physiological cooling agents in consumer products, ranging from confectioneries and chewing gum to cosmetics and pharmaceuticals. Its structural backbone, the p-menthane skeleton, is shared with well-known natural compounds like menthol and limonene, placing it firmly within the realm of terpenoid chemistry.

This guide provides a comprehensive overview of **p-Menthane-3-carboxylic acid**, delving into its chemical and physical properties, synthesis methodologies, key applications, and analytical characterization. The focus is on providing practical, field-proven insights for researchers, scientists, and professionals in drug development and applied chemistry, explaining not just the procedures but the underlying chemical principles that govern them.

Physicochemical and Structural Properties

The properties of **p-Menthane-3-carboxylic acid** are dictated by its unique structure: a cyclohexane ring substituted with an isopropyl group, a methyl group, and a carboxylic acid

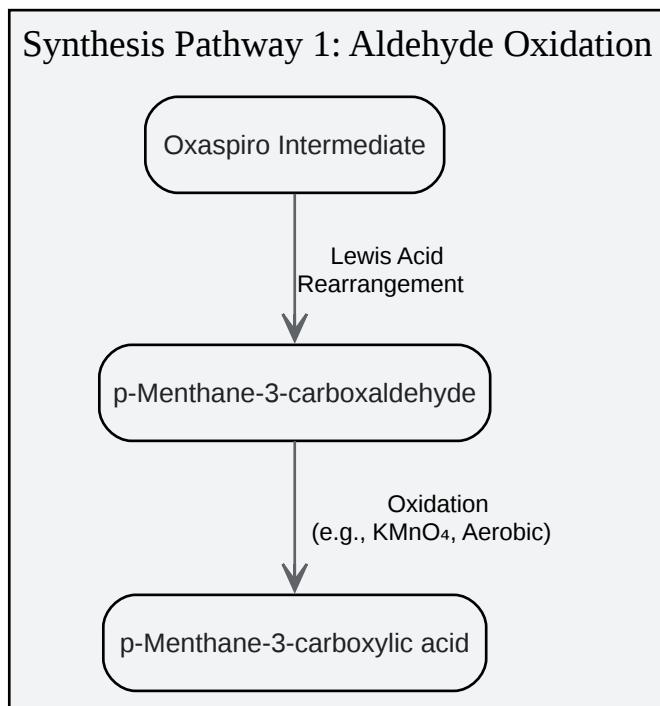
functional group. The presence of multiple chiral centers means the molecule can exist as several stereoisomers, which can influence its biological activity and that of its derivatives.

The general, non-stereospecific compound is most commonly identified by CAS Number 39668-86-5[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#). However, specific stereoisomers have their own identifiers, such as CAS Number 16052-40-7 for the (1R,3R,4S)-(-) isomer[\[5\]](#)[\[6\]](#). The carboxylic acid moiety imparts polarity and the ability to act as a hydrogen bond donor, influencing its solubility and boiling point. Conversely, the bulky, nonpolar p-menthane skeleton contributes to its lipophilicity.

Table 1: Core Physicochemical Properties of **p-Mentane-3-carboxylic acid**

Property	Value	Source(s)
CAS Number	39668-86-5	[1] [2] [4]
Molecular Formula	C ₁₁ H ₂₀ O ₂	[1] [2]
Molecular Weight	184.28 g/mol	[1] [4]
IUPAC Name	5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid	[4]
Melting Point	65 °C	[1] [2] [3]
Boiling Point	165 °C at 6 Torr; 270.9 °C at 760 mmHg	[1] [2] [3]
Density	~0.97 g/cm ³ at 20 °C	[1]
Appearance	Crystalline powder/solid	[7]
Topological Polar Surface Area	37.3 Å ²	[2] [4]
XLogP3	3.4	[2] [4]

Synthesis Methodologies


The synthesis of **p-Mentane-3-carboxylic acid** is a critical step for its industrial application, primarily as a precursor. The choice of synthesis route often depends on the desired

stereochemistry and the availability of starting materials. Two prevalent pathways are the oxidation of the corresponding aldehyde and a multi-step synthesis starting from menthol.

Oxidation of p-Mentane-3-carboxaldehyde

A direct and efficient method involves the oxidation of p-Mentane-3-carboxaldehyde. This precursor can be synthesized via a Lewis acid-catalyzed rearrangement of an oxaspiro compound, a process that can be designed to favor the desired 'neo' isomer[8]. The subsequent oxidation is a standard transformation in organic chemistry.

- Causality of Experimental Choice: Aldehyde oxidation is a high-yielding and well-understood reaction. Common oxidizing agents like potassium permanganate (KMnO_4) or Jones reagent (CrO_3 in sulfuric acid) are effective. Aerobic oxidation offers a greener alternative. The choice of oxidant and reaction conditions (temperature, solvent) is crucial to avoid over-oxidation or side reactions involving the saturated alkyl framework.

[Click to download full resolution via product page](#)

Caption: Synthesis of **p-Mentane-3-carboxylic acid** via aldehyde oxidation.

Carboxylation of a Grignard Reagent from Menthol

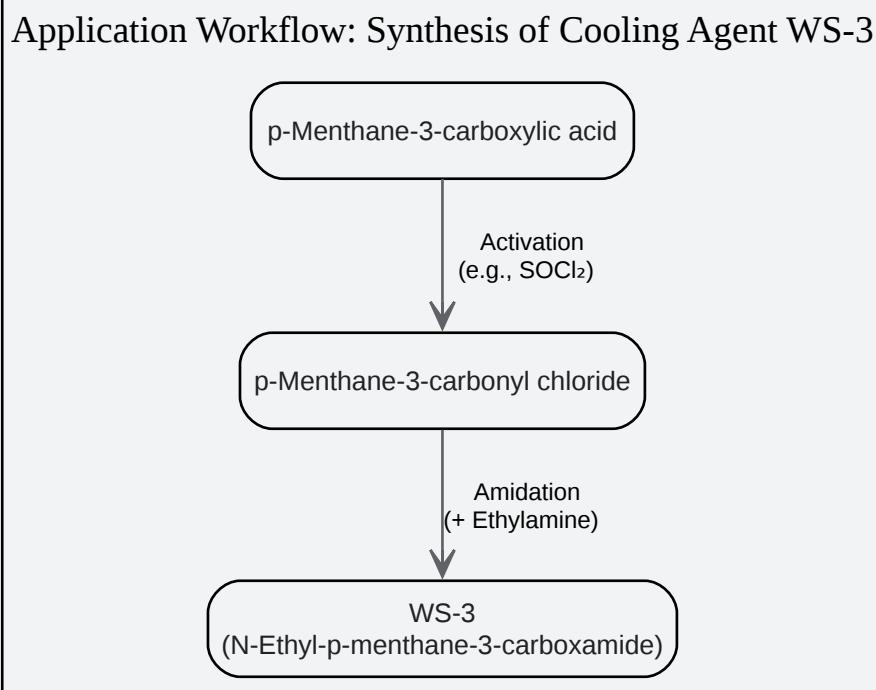
An alternative route, particularly useful for achieving specific stereochemistry, starts with a readily available chiral precursor like menthol. This multi-step process leverages classic organometallic chemistry.

- Step 1: Chlorination of Menthol: Menthol is converted to menthyl chloride. Thionyl chloride (SOCl_2) is a common reagent for this transformation as its byproducts (SO_2 and HCl) are gaseous, simplifying purification[9]. The key challenge is to control the stereochemistry and avoid elimination reactions.
- Step 2: Formation of Grignard Reagent: The resulting alkyl chloride is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form a Grignard reagent. This step is highly sensitive to moisture and oxygen, requiring inert atmosphere conditions.
- Step 3: Carboxylation: The nucleophilic Grignard reagent is then reacted with solid carbon dioxide (dry ice), an electrophile. This is followed by an acidic workup to protonate the resulting carboxylate salt, yielding the final carboxylic acid[9][10].

Representative Experimental Protocol: Grignard Carboxylation

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized with appropriate laboratory safety precautions.

- Chlorination: To a solution of L-menthol (1 eq.) in an appropriate solvent, slowly add thionyl chloride (1.1 eq.) at 0-5 °C. Allow the reaction to stir for 1-3 hours until complete, monitoring by TLC. Carefully quench the reaction and isolate the menthyl chloride product.
- Grignard Formation: Under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq.) to a flask with anhydrous diethyl ether. Add a small portion of the menthyl chloride from Step 1 to initiate the reaction. Once initiated, add the remaining menthyl chloride dropwise, maintaining a gentle reflux.
- Carboxylation: In a separate flask, place an excess of crushed dry ice. Slowly pour the prepared Grignard reagent from Step 2 onto the dry ice with vigorous stirring.


- **Workup and Isolation:** Once the addition is complete and the mixture has warmed to room temperature, slowly add aqueous HCl to quench the reaction and dissolve the magnesium salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **p-Mentane-3-carboxylic acid**. The product can be further purified by recrystallization.

Key Applications: The Gateway to Physiological Coolants

The primary industrial value of **p-Mentane-3-carboxylic acid** lies in its role as a key intermediate for the synthesis of synthetic cooling agents, most notably N-substituted p-mentane carboxamides[8]. These compounds, such as WS-3 (N-Ethyl-p-menthane-3-carboxamide), are valued for providing a cooling sensation without the strong minty aroma of menthol.

The conversion involves two main steps: activation of the carboxylic acid and subsequent amidation.

- **Expertise & Causality:** Direct amidation of a carboxylic acid is possible but often requires high temperatures. A more controlled and efficient laboratory and industrial method involves converting the carboxylic acid into a more reactive derivative, typically an acid chloride. Reagents like thionyl chloride (SOCl_2) or oxalyl chloride are effective for this purpose. The resulting acid chloride is highly electrophilic and reacts readily with primary or secondary amines (e.g., ethylamine for WS-3) at lower temperatures to form the stable amide bond. A base is often included to scavenge the HCl byproduct.

[Click to download full resolution via product page](#)

Caption: Conversion of **p-Mentane-3-carboxylic acid** to cooling agent WS-3.

The carboxylic acid functional group is pivotal in drug development and medicinal chemistry. It can enhance water solubility and serves as a key pharmacophore for interacting with biological targets[11][12]. While **p-Mentane-3-carboxylic acid** itself is not a primary active pharmaceutical ingredient (API), its derivatives are explored for various applications. The principles of converting it to amides or esters are fundamental prodrug strategies used to improve the pharmacokinetic properties of APIs[12][13].

Analytical and Spectroscopic Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and structure of synthesized **p-Mentane-3-carboxylic acid**.

Table 2: Analytical Characterization Methods

Technique	Expected Results & Interpretation
¹ H NMR	Signals corresponding to the isopropyl group (doublet and multiplet), methyl group (doublet), cyclohexane ring protons (complex multiplets), and the acidic proton of the carboxylic acid (broad singlet, typically >10 ppm, D ₂ O exchangeable).
¹³ C NMR	A signal for the carbonyl carbon (~170-185 ppm), along with signals for the carbons of the cyclohexane ring and the isopropyl and methyl substituents.
IR Spectroscopy	A very broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm ⁻¹) and a strong C=O stretch (~1700 cm ⁻¹).
Mass Spectrometry	The molecular ion peak (M ⁺) corresponding to its molecular weight (184.27 g/mol).
HPLC	For purity assessment, a reverse-phase HPLC method is suitable. Carboxylic acids can be analyzed using a C18 column with a mobile phase of acidified water and acetonitrile or methanol[14]. UV detection is possible at low wavelengths (~200-210 nm)[14].

Representative Protocol: HPLC Purity Analysis

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient, for example, starting from 70% A / 30% B and ramping to 10% A / 90% B over 15 minutes.

- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: Dissolve a known concentration of the acid in the mobile phase or a suitable solvent mixture.

This self-validating system ensures that the synthesized material is structurally correct and meets the purity requirements for subsequent reactions or applications.

Safety and Handling

As a carboxylic acid, **p-Mentane-3-carboxylic acid** requires appropriate handling procedures.

- GHS Hazards: It is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335)[4].
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place in a tightly sealed container, away from strong bases and oxidizing agents.

Conclusion

p-Mentane-3-carboxylic acid is a versatile chemical intermediate whose value is defined by its role as a precursor to high-value commercial products, particularly in the flavor and fragrance industry. Its synthesis, rooted in fundamental organic reactions, offers a practical platform for exploring stereochemistry and functional group transformations. For scientists in drug development, the chemistry of **p-Mentane-3-carboxylic acid** and its derivatives exemplifies key principles of prodrug design and the manipulation of physicochemical properties to achieve desired biological effects. A thorough understanding of its properties,

synthesis, and reactivity is therefore essential for unlocking its full potential in both academic research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. p-Mentane-3-carboxylic acid | C11H20O2 | CID 97896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 16052-40-7: (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclo... [cymitquimica.com]
- 6. p-Mentane-3-carboxylic acid, (1R,3R,4S)- | C11H20O2 | CID 85256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. EP2450337A2 - Process for making neo-enriched p-menthane compounds - Google Patents [patents.google.com]
- 9. CN101704765B - Method for synthesizing freshener n-ethyl-p-menthane-3-carboxamide - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 14. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [p-Mentane-3-carboxylic acid CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3052226#p-menthane-3-carboxylic-acid-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com